(S)-3-(Pyrrolidin-2-yl)aniline
Overview
Description
(S)-3-(Pyrrolidin-2-yl)aniline is a chiral compound featuring a pyrrolidine ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyrrolidin-2-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with pyrrolidine under catalytic conditions. The reaction often requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated aniline derivatives .
Scientific Research Applications
(S)-3-(Pyrrolidin-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Mechanism of Action
The mechanism of action of (S)-3-(Pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity towards these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
®-3-(Pyrrolidin-2-yl)aniline: The enantiomer of (S)-3-(Pyrrolidin-2-yl)aniline, which may exhibit different biological activities.
Pyrrolidin-2-yl derivatives: Compounds with similar structural motifs but varying substituents on the pyrrolidine ring.
Aniline derivatives: Compounds with modifications on the aniline moiety, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other structurally related compounds .
Properties
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6,11H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPITLYHSOXPTM-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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